Cas no 848499-08-1 (Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate)

Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate
- DTXSID20738631
- MEUCBNLQSKYVTE-UHFFFAOYSA-N
- 848499-08-1
- SCHEMBL3282464
- SB62670
- Ethyl4,5-dichloro-1H-pyrrole-2-carboxylate
- DB-334193
-
- MDL: MFCD11452238
- Inchi: InChI=1S/C7H7Cl2NO2/c1-2-12-7(11)5-3-4(8)6(9)10-5/h3,10H,2H2,1H3
- InChI Key: MEUCBNLQSKYVTE-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC(=C(Cl)N1)Cl
Computed Properties
- Exact Mass: 206.9853839g/mol
- Monoisotopic Mass: 206.9853839g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1Ų
- XLogP3: 2.9
Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196810-1g |
ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
848499-08-1 | 95% | 1g |
$1010 | 2021-08-05 | |
Chemenu | CM196810-1g |
ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
848499-08-1 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D593623-1g |
Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
848499-08-1 | 95% | 1g |
$545 | 2024-06-03 | |
eNovation Chemicals LLC | D593623-1g |
Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
848499-08-1 | 95% | 1g |
$545 | 2025-02-20 | |
Alichem | A109005944-1g |
Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
848499-08-1 | 95% | 1g |
$1155.60 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743621-1g |
Ethyl 4,5-dichloro-1h-pyrrole-2-carboxylate |
848499-08-1 | 98% | 1g |
¥11476.00 | 2024-07-28 | |
eNovation Chemicals LLC | D593623-1g |
Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
848499-08-1 | 95% | 1g |
$545 | 2025-02-19 |
Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate Related Literature
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
Additional information on Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate
Ethyl 4,5-Dichloro-1H-Pyrrole-2-Carboxylate: A Comprehensive Overview
Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate, with the CAS number 848499-08-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrrole derivatives, which are widely studied for their unique electronic properties and potential applications in various industries. The molecule consists of a pyrrole ring substituted with two chlorine atoms at positions 4 and 5, along with an ethyl ester group at position 2. These substituents play a crucial role in determining the compound's chemical reactivity and physical properties.
The synthesis of ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the chlorination of a pyrrole derivative followed by esterification to introduce the ethyl group. Recent studies have explored alternative synthetic pathways that aim to improve yield and reduce environmental impact. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction rates and minimize energy consumption. Such advancements highlight the ongoing efforts to optimize the production of this compound for industrial applications.
One of the most notable applications of ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate is in the field of polymer science. The compound serves as a precursor for the synthesis of conductive polymers, which are essential components in electronic devices such as flexible displays and sensors. The presence of chlorine atoms in the pyrrole ring enhances the compound's electron-withdrawing properties, making it an ideal building block for materials with tailored electronic characteristics.
Recent research has also focused on the biological activity of ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate. Studies have demonstrated that this compound exhibits moderate antifungal activity against various plant pathogens. This property makes it a potential candidate for agricultural applications, particularly in the development of eco-friendly pesticides. However, further investigations are required to assess its toxicity profile and environmental impact before it can be commercialized.
In addition to its practical applications, ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been utilized as a model compound in fundamental studies of pyrrole chemistry. Researchers have investigated its reactivity under different conditions, such as nucleophilic aromatic substitution and electropolymerization. These studies provide valuable insights into the behavior of pyrrole derivatives in various chemical environments and contribute to the broader understanding of heterocyclic chemistry.
From a structural perspective, ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate exhibits a planar geometry due to conjugation within the pyrrole ring. The chlorine atoms at positions 4 and 5 introduce steric hindrance and electronic effects that influence the compound's reactivity. Computational studies have been conducted to model these effects and predict the compound's behavior in different chemical reactions. Such computational approaches are increasingly being used to complement experimental work in organic chemistry.
The stability of ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate under various conditions has also been a topic of interest. Research indicates that the compound is relatively stable under ambient conditions but can undergo degradation under harsh acidic or basic environments. Understanding its stability is crucial for its safe handling and storage in industrial settings.
Furthermore, ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been explored as a component in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form self-assembled monolayers makes it a promising candidate for surface modification applications. Recent breakthroughs in nanotechnology have opened new avenues for exploiting this compound's unique properties at the nanoscale.
In conclusion, ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate (CAS No: 848499-08-1) is a versatile compound with diverse applications across multiple disciplines. Its chemical structure endows it with unique properties that make it valuable for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in modern chemistry and materials science.
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